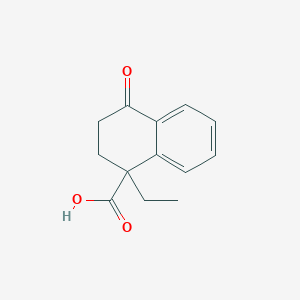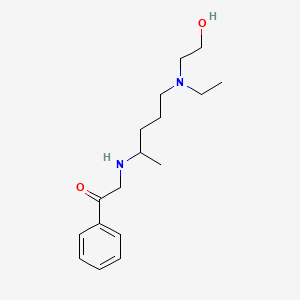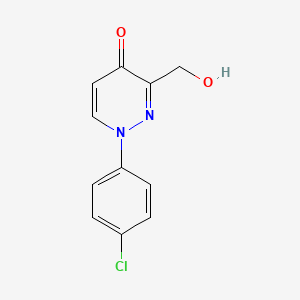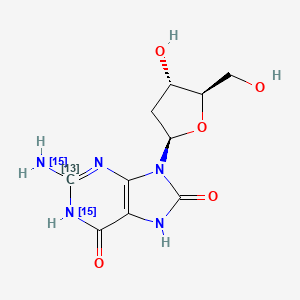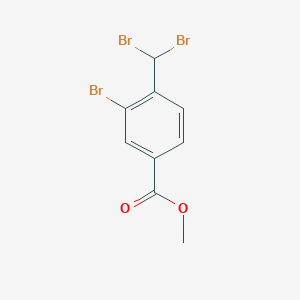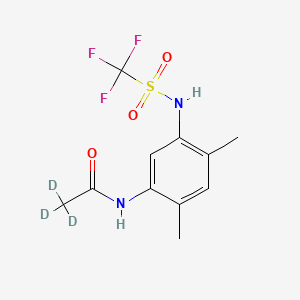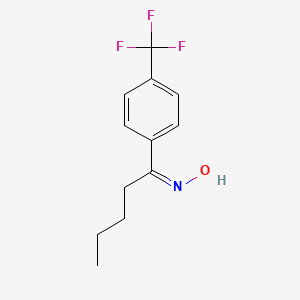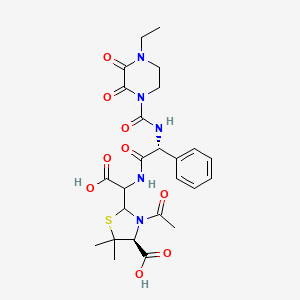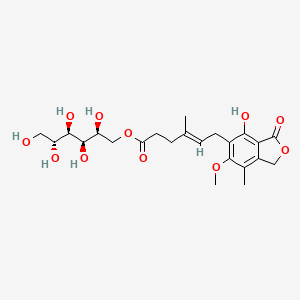
(2S,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 9-OxoOTrE typically involves the oxidation of linoleic acid. One common method is through the action of lipoxygenases, which catalyze the formation of hydroperoxides from linoleic acid. These hydroperoxides can then be further oxidized to form 9-OxoOTrE . Industrial production methods may involve similar enzymatic processes or chemical oxidation techniques, ensuring high purity and yield .
Análisis De Reacciones Químicas
9-OxoOTrE undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other oxo fatty acids.
Reduction: Reduction reactions can convert it back to its hydroxy derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
9-OxoOTrE has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.
Medicine: Its antimicrobial properties make it a potential candidate for developing new antimicrobial agents.
Industry: It is used in the formulation of various biochemical assays and as a standard in lipid research.
Mecanismo De Acción
The mechanism of action of 9-OxoOTrE involves its interaction with specific receptors that regulate transcription factors and downstream genes responsible for plant defenses and growth adjustments. It mimics natural oxylipins, modulating gene expression related to stress and developmental pathways in plants . Additionally, its electrophilic nature contributes to its antimicrobial activity by interacting with microbial cell components .
Comparación Con Compuestos Similares
9-OxoOTrE is unique among oxo fatty acids due to its specific structure and biological activities. Similar compounds include:
9-Hydroxy-10E,12Z,15Z-octadecatrienoic acid: A hydroxy derivative with different biological activities.
13-Oxo-9Z,11E,15Z-octadecatrienoic acid: Another oxo fatty acid with distinct properties and applications.
These compounds share structural similarities but differ in their specific functional groups and biological roles, highlighting the uniqueness of 9-OxoOTrE.
Propiedades
Fórmula molecular |
C23H32O11 |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C23H32O11/c1-11(5-7-17(27)33-10-16(26)21(30)20(29)15(25)8-24)4-6-13-19(28)18-14(9-34-23(18)31)12(2)22(13)32-3/h4,15-16,20-21,24-26,28-30H,5-10H2,1-3H3/b11-4+/t15-,16+,20-,21-/m1/s1 |
Clave InChI |
SNAAPQUXFQWEQT-XZCIPBQZSA-N |
SMILES isomérico |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
SMILES canónico |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCC(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


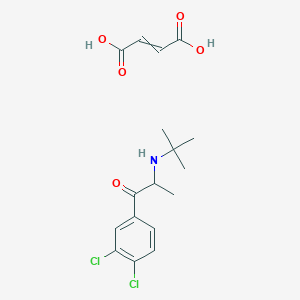
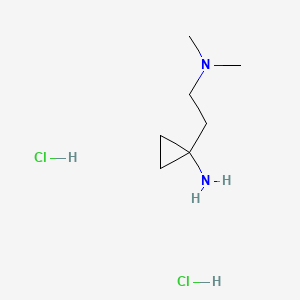

![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
